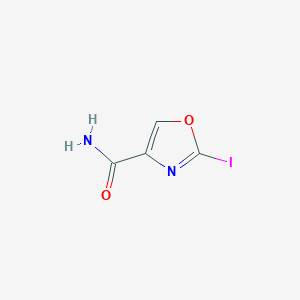

2-Iodooxazole-4-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C4H3IN2O2 |

|---|---|

Peso molecular |

237.98 g/mol |

Nombre IUPAC |

2-iodo-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C4H3IN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |

Clave InChI |

NEMJMIPWXPFAQO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=C(O1)I)C(=O)N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Iodooxazole 4 Carboxamide and Its Chemical Analogs

Foundational Strategies for the 1,3-Oxazole Ring System Construction

The synthesis of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant applications in medicinal and materials science. thepharmajournal.comresearchgate.net The inherent aromaticity and specific electronic properties of the oxazole (B20620) ring necessitate tailored synthetic approaches for its construction. thepharmajournal.com These strategies generally involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a specific sequence to assemble the five-membered ring. The reactivity of the oxazole ring shows that the acidity of its hydrogen atoms decreases in the order of C2 > C5 > C4. thepharmajournal.com Foundational methods often rely on the cyclization of acyclic precursors that already contain the requisite atoms, albeit not in the final ring structure. The choice of strategy is often dictated by the desired substitution pattern on the final oxazole product.

Cyclization Reactions for Oxazole Core Formation

Cyclization reactions are the most direct and common methods for constructing the oxazole core. These reactions can be broadly categorized based on the type of bond formation and the nature of the precursors and reagents involved. Key approaches include those based on isocyanides, condensations of α-haloketones, various oxidative protocols, and specific reagent-mediated cyclizations.

Methodologies employing alkyl isocyanoacetates are powerful tools for constructing the oxazole nucleus, particularly for accessing 4- and 5-substituted derivatives. The most prominent among these is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) or its analogs. mdpi.com This reaction proceeds via a [3+2] cycloaddition between an aldehyde and TosMIC in the presence of a base. mdpi.com The process involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the 5-substituted oxazole. mdpi.com

A highly efficient and expedient method has been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and alkyl isocyanoacetates. acs.org This transformation is facilitated by a stable triflylpyridinium reagent, which activates the carboxylic acid in situ to form an acylpyridinium salt. acs.org This intermediate is then trapped by the deprotonated isocyanoacetate to yield the oxazole product. acs.org

The versatility of this approach is demonstrated by its broad substrate scope and tolerance for various functional groups. acs.org

Table 1: Examples of Alkyl Isocyanoacetate-Based Oxazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid, Alkyl Isocyanoacetate | DMAP-Tf, Base, DCM | 4,5-Disubstituted Oxazole | Good | acs.org |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, Reflux | 5-Substituted Oxazole | Good | mdpi.com |

| Ethyl isocyanoacetate, Formic acid | Carbonyl diimidazole, Et₃N | Ethyl oxazole-4-carboxylate | 52% | clockss.org |

The reaction between α-bromoketones and a nitrogen source, typically an amide or benzylamine (B48309), is a classical and effective method for synthesizing polysubstituted oxazoles. organic-chemistry.orgnih.gov This approach, often a variant of the Robinson-Gabriel synthesis, involves the N-acylation of an α-amino ketone (formed in situ or pre-synthesized) followed by cyclodehydration.

A practical and efficient method utilizes an iodine/potassium carbonate (I₂/K₂CO₃) system in DMF to promote the synthesis of oxazoles from α-bromoketones and benzylamine derivatives. nih.govresearchgate.net This protocol is suitable for the synthesis of 2,5-diaryl, 2,4,5-triaryl, and 5-alkyl/alkenyl substituted oxazoles. nih.gov The reaction mechanism likely involves the initial formation of a phenacylpyridinium iodide intermediate, which then reacts with the amine. Visible-light photocatalysis has also been employed to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature, using [Ru(bpy)₃]Cl₂ as the photocatalyst. organic-chemistry.org

Table 2: Oxazole Synthesis from α-Bromoketones

| α-Bromoketone | Nitrogen Source | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromoacetophenone | Benzylamine | I₂, K₂CO₃, DMF, 80°C | 2,5-Diphenyloxazole | 46% | researchgate.net |

| Substituted α-Bromoketones | Benzylamine Derivatives | I₂, K₂CO₃, DMF | 2,4,5-Trisubstituted Oxazoles | 46% | researchgate.net |

| α-Bromoketones | Amines | [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br, Visible Light | Substituted Oxazoles | Good | organic-chemistry.org |

Oxidative cyclization represents a modern and atom-economical approach to oxazole synthesis, often proceeding under mild conditions. These methods typically involve the formation of the heterocyclic ring accompanied by an oxidation step, sometimes utilizing molecular oxygen as the terminal oxidant.

A variety of catalytic systems have been developed for this purpose:

Palladium/Copper-Catalyzed: A novel Pd-catalyzed/Cu-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.org

Copper-Catalyzed: Copper(II) catalysis can achieve the oxidative cyclization of enamides at room temperature through vinylic C-H bond functionalization to give 2,5-disubstituted oxazoles. organic-chemistry.org Another copper-catalyzed tandem oxidative cyclization uses readily available starting materials to produce polysubstituted oxazoles under mild conditions. organic-chemistry.org

Iodine-Promoted: A metal-free, iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones provides an efficient route to 2,5-disubstituted oxazoles. acs.orgresearchgate.net Similarly, a t-BuOOH/I₂-mediated domino oxidative cyclization from readily available starting materials offers a transition-metal-free synthesis of polysubstituted oxazoles. organic-chemistry.org

Hypervalent Iodine Reagents: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a broad range of functionalized oxazoles in a heavy-metal-free process. organic-chemistry.org

Table 3: Examples of Oxidative Cyclization for Oxazole Synthesis

| Precursors | Catalyst/Reagent | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Enamides | Cu(II) | Vinylic C-H functionalization | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Methyl azaarenes, α-Amino ketones | I₂ | Metal-free domino cyclization | 2,5-Disubstituted oxazoles | acs.orgresearchgate.net |

| Enamides | Phenyliodine diacetate (PIDA) | Heavy-metal-free C-O bond formation | Functionalized oxazoles | organic-chemistry.org |

| Amines, Alkynes, O₂ | Copper | Aerobic oxidative dehydrogenative annulation | Trisubstituted oxazoles | researchgate.net |

Hendrickson's reagent (triphenylphosphine oxide triflate) is a powerful dehydrating agent used to facilitate cyclization reactions by activating hydroxyl or carbonyl groups. In oxazole synthesis, it is particularly effective for promoting the nucleophilic cyclization of amide-containing precursors.

One notable application involves the cyclization of N,2-diaryl-2-ureidoacetamides. researchgate.net These precursors, prepared from the condensation of N-aryl-α-aminoamides with potassium cyanate, undergo an efficient cyclization mediated by Hendrickson's reagent to afford 2,5-diamino-4-aryloxazoles. researchgate.net The reaction proceeds through an unusual pathway where the electrophilic amide carbonyl carbon is activated by the reagent, enabling an attack by a nucleophilic ureido oxygen in a 5-exo-trig O-cycloisomerization. researchgate.net This two-step sequence provides the target products in good yields under mild conditions. researchgate.net

Iodine plays a multifaceted role in modern organic synthesis, acting as a catalyst, promoter, or reagent in a variety of transformations, including the formation of oxazole rings. nsf.gov Iodine-mediated reactions are often characterized by mild conditions, high efficiency, and good functional group tolerance.

Several distinct iodine-mediated strategies for oxazole synthesis have been established:

From Enamides: A modular synthesis of highly substituted oxazoles involves a copper-catalyzed amidation of vinyl halides followed by a cyclization promoted by iodine. organic-chemistry.org

From α-Bromoketones: As previously mentioned, the combination of I₂ and K₂CO₃ is effective for the synthesis of various substituted oxazoles from α-bromoketones and benzylamines. nih.govresearchgate.net

Tandem Oxidative Cyclization: An iodine-catalyzed tandem oxidative cyclization allows for a practical synthesis of 2,5-disubstituted oxazoles using a wide range of common commercial aromatic aldehydes as substrates. organic-chemistry.org

From α-Amino Ketones: An efficient protocol for synthesizing 2,5-disubstituted oxazoles has been developed via an iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones under metal-free conditions. acs.org

Synthesis of 2-Iodooxazole (B2367723) Analogs: Crucially for the synthesis of the title compound's precursors, iodooxazoles can be prepared through diazotization and iodide displacement. For instance, ethyl 2-aminooxazole-4-carboxylate, formed from the condensation of urea (B33335) and ethyl bromopyruvate, can be converted to ethyl 2-iodooxazole-4-carboxylate. bris.ac.uk This iodooxazole is a key synthon that can be converted into an organozinc reagent, demonstrating its utility in the synthesis of complex molecules. bris.ac.ukresearchgate.net

Table 4: Summary of Iodine-Mediated Oxazole Syntheses

| Precursors | Iodine Source/System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Bromoketones, Benzylamines | I₂/K₂CO₃ | DMF | Polysubstituted oxazoles | nih.gov |

| Aromatic Aldehydes, etc. | I₂ (catalyst) | Tandem oxidative cyclization | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Enamides | I₂ (promoter) | Sequential Cu-amidation/I₂-cyclization | Highly substituted oxazoles | organic-chemistry.org |

| Ethyl 2-aminooxazole-4-carboxylate | NaNO₂, KI | Diazotization/Iodide displacement | Ethyl 2-iodooxazole-4-carboxylate | bris.ac.uk |

| N-Allylamides | (Diacetoxyiodo)benzene, TMSI | Intramolecular iodocyclization | 5-Iodomethyl-2-oxazolines | nsf.gov |

Fragment-Coupling and Convergent Synthesis of Substituted Oxazoles

The construction of the substituted oxazole core often employs strategies that bring together different molecular fragments in a convergent manner. These approaches are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govthieme-connect.com

Convergent synthesis, a related and often overlapping strategy, aims to assemble a molecule from several fragments in a way that minimizes the number of linear steps. Domino reactions, where multiple bond-forming events occur in a single pot, are a powerful tool in convergent synthesis. thieme-connect.comlu.seresearchgate.net For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed through an iodine-mediated domino oxidation/cyclization process involving methyl ketones, benzoin, and ammonium (B1175870) acetate. thieme-connect.com Another convergent approach involves the gold-catalyzed [3+2]-cycloaddition of an N-nucleophilic 1,3-N,O-dipole equivalent with unsymmetrical internal alkynes, leading to a highly regioselective synthesis of 2,4,5-substituted oxazoles. rsc.org These methods are prized for their atom economy and for building molecular complexity rapidly from simple starting materials. lu.se

| Strategy | Description | Key Advantages | Example |

| Fragment-Coupling | Synthesis of separate molecular fragments followed by their union. | Modularity, simplified purification, ease of diversification. nih.gov | Synthesis of siphonazole (B1255307) B from two oxazole-containing fragments. lu.se |

| Convergent Domino Cyclization | Multiple bond-forming reactions occur in a single pot from multiple starting materials. researchgate.net | High efficiency, atom economy, rapid complexity generation. thieme-connect.comlu.se | Iodine-mediated synthesis of 2,4,5-trisubstituted oxazoles from methyl ketones and benzoin. thieme-connect.com |

| [3+2]-Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. | High regioselectivity, controlled assembly of the oxazole core. rsc.org | Gold-catalyzed reaction of a 1,3-N,O-dipole equivalent with internal alkynes. rsc.org |

Installation of the C2-Iodo Moiety

The introduction of an iodine atom at the C2 position of the oxazole ring is a critical step in the synthesis of 2-iodooxazole-4-carboxamide. This iodo-substituent serves as a versatile handle for further functionalization, most notably in transition metal-catalyzed cross-coupling reactions.

A highly effective method for introducing an iodine atom at the C2 position of an oxazole ring bearing a C4-carboxylate is through a diazotization-iodide displacement sequence. This strategy was successfully employed in the total synthesis of enigmazole A. bris.ac.uk The synthesis commences with a 2-aminooxazole precursor, specifically ethyl 2-aminooxazole-4-carboxylate. This precursor is subjected to diazotization conditions, typically involving the use of sodium nitrite (B80452) in an acidic medium, to generate an in situ diazonium salt. bris.ac.ukresearchgate.netorganic-chemistry.org The resulting diazonium species is highly reactive and is subsequently displaced by an iodide ion, sourced from reagents like potassium iodide, to yield the desired 2-iodooxazole derivative. bris.ac.ukresearchgate.net This method is particularly valuable as it allows for the regioselective installation of the iodine at the C2 position, a task that can be challenging using other methods. The arenediazonium salts are known to be valuable intermediates in the synthesis of aryl halides through reactions like the Sandmeyer reaction. researchgate.netwikipedia.org

Direct iodination of the oxazole ring can also be achieved through regioselective metalation followed by quenching with an iodine source. The acidity of the protons on the oxazole ring allows for selective deprotonation at specific positions using a suitable base. The C2 proton is generally the most acidic, followed by the C5 proton, making regioselective functionalization possible. researchgate.net

In the context of synthesizing breitfussin analogues, researchers investigated the metalation/iodination of an indole-oxazole fragment. researchgate.netuit.noacs.org They found that the choice of base and the reaction temperature are crucial for controlling the regioselectivity of the iodination. For instance, using lithium hexamethyldisilazide (LiHMDS) as the base at low temperatures (-78 °C) followed by the addition of iodine can lead to selective iodination. researchgate.netuit.no Another common iodinating agent used in these sequences is N-iodosuccinimide (NIS). acs.org This approach offers a direct route to iodinated oxazoles, bypassing the need for a pre-installed amino group required for diazotization strategies.

| Method | Precursor | Reagents | Key Features |

| Diazotization-Iodide Displacement | 2-Aminooxazole | 1. NaNO₂, Acid2. KI | Regioselective C2-iodination; suitable for precursors with electron-withdrawing groups. bris.ac.uk |

| Metalation-Iodination | Unsubstituted or substituted oxazole | 1. Strong base (e.g., LiHMDS)2. I₂ or NIS | Direct C-H functionalization; regioselectivity is dependent on reaction conditions. researchgate.netuit.no |

While the installation of the C2-iodo moiety is achievable, several challenges can arise. One significant issue is the potential for low reactivity of the resulting 2-iodooxazole in subsequent cross-coupling reactions. For example, during the synthesis of breitfussin B, a 2-iodooxazole intermediate proved to be surprisingly unreactive under various palladium-catalyzed cross-coupling conditions. acs.org This lack of reactivity can be influenced by the electronic nature of other substituents on the oxazole and attached rings.

Introduction and Derivatization of the C4-Carboxamide Functionality

The C4-carboxamide group is a key functional moiety in the target molecule, contributing to its potential biological activity and providing a point for further chemical elaboration.

The C4-carboxamide is typically installed from a corresponding carboxylic acid or ester precursor. A common strategy involves constructing the oxazole ring with a C4-carboxylate group already in place. For example, the synthesis of ethyl 2-iodooxazole-4-carboxylate starts with the condensation of urea and ethyl bromopyruvate to form ethyl 2-aminooxazole-4-carboxylate. bris.ac.uk This ester then serves as the precursor for the carboxamide.

Alternatively, the carboxylate functionality can be introduced onto a pre-formed oxazole ring. However, methods that build the ring with the desired C4-substituent are often more efficient. Once the C4-carboxylate ester is in hand, it can be readily converted to the corresponding carboxamide. This is typically achieved through amidation, which can involve direct reaction with an amine or a two-step process of hydrolysis to the carboxylic acid followed by amide bond formation using standard coupling reagents. The structural modification of a lead thiazolecarboxamide compound to an oxazolecarboxamide derivative has been explored to improve its drug metabolism and pharmacokinetic properties. nih.gov

Amidation Reactions and Transformations of the Carboxamide

The formation of the 4-carboxamide group on the 2-iodooxazole scaffold is a critical step, typically achieved through standard peptide coupling or amidation reactions. This process generally involves the activation of the corresponding 2-iodooxazole-4-carboxylic acid, followed by reaction with a desired amine. Common coupling agents used for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov The reaction proceeds by forming an active intermediate that is then susceptible to nucleophilic attack by the amine, yielding the final amide product. nih.gov

Once formed, the carboxamide group is not merely a terminal functionality but can serve as a precursor for further chemical transformations. Research has shown that oxazole-4-carboxamides can undergo various reactions to produce more complex heterocyclic structures. For instance, oxazole-4-carboxamides derived from the amino acid serine have been utilized as key intermediates in the synthesis of trisubstituted 4,2'-bisoxazoles. niscpr.res.in This transformation is facilitated by reagents like diethylaminosulfur trifluoride (DAST) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeding through a cyclodehydration-dehydrohalogenation sequence. niscpr.res.in

The carboxamide can also be hydrolyzed back to the carboxylic acid, which itself is a versatile intermediate. The corresponding ethyl 2-iodooxazole-4-carboxylate, a close analog, has been used as a foundational building block in the total synthesis of the marine macrolide enigmazole A. bris.ac.ukresearchgate.net In this synthesis, the iodo-substituted oxazole is converted into an organozinc reagent, which then participates in a Negishi cross-coupling reaction to form a crucial carbon-carbon bond. bris.ac.uk This highlights the synthetic potential unlocked by the functional groups at the C2 and C4 positions of the oxazole ring.

Table 1: Selected Transformations of the Oxazole-4-Carboxamide (B1321646) Moiety and its Precursor

| Starting Material | Reagents | Product Type | Application Example | Source(s) |

|---|---|---|---|---|

| 2-Iodooxazole-4-carboxylic acid + Amine | EDC, DMAP | This compound | General amide synthesis | nih.gov |

| Oxazole-4-carboxamide (serine-derived) | DAST, DBU | 4,2'-Bisoxazole | Synthesis of complex heterocycles | niscpr.res.in |

| Ethyl 2-iodooxazole-4-carboxylate | Zn, LiCl then Pd catalyst, Ar-I | 2-Aryl-oxazole-4-carboxylate | Natural product synthesis (Enigmazole A) | bris.ac.uk |

Sustainable and Efficient Synthesis Protocols for Oxazole Derivatives

The development of sustainable and efficient synthetic methods for oxazole derivatives is a significant area of contemporary research, driven by the principles of green chemistry which aim to reduce waste, energy consumption, and the use of hazardous substances. ijpsonline.comijpsonline.com

One major thrust in this area is the development of metal-free catalytic systems. An iodine-catalyzed tandem oxidative cyclization provides a practical and efficient route to 2,5-disubstituted oxazoles from readily available aromatic aldehydes under mild conditions, avoiding the issue of metal residue in the final products. organic-chemistry.org Another novel metal-free strategy involves the C–O bond cleavage of an ester using amines to synthesize substituted oxazoles, combining bond cleavage and formation in a one-pot process. rsc.org

Where catalysts are employed, the focus is shifting towards more sustainable options. Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes offers an efficient one-step synthesis of 2,5-disubstituted oxazoles under mild conditions. rsc.org Copper-catalyzed reactions are also appealing due to the low cost and tolerance of copper towards many functional groups. uninsubria.it To enhance sustainability, reusable catalysts have been developed. For example, Fe3O4@MWCNT magnetic nanocatalysts have been successfully used for the synthesis of 1,3-oxazole derivatives in water, with the catalyst being easily separated and reused multiple times with minimal loss of activity. iau.ir

Energy efficiency is another cornerstone of green oxazole synthesis. Microwave- and ultrasound-assisted methods have been shown to significantly reduce reaction times compared to conventional heating. ijpsonline.commdpi.com These techniques, along with the use of alternative and greener solvent systems like ionic liquids and deep eutectic solvents (DES), contribute to more environmentally benign synthetic processes. ijpsonline.commdpi.com The van Leusen oxazole synthesis, for instance, has been adapted to use ionic liquids that can be recovered and reused for several reaction cycles without a significant drop in product yield. ijpsonline.com

Table 2: Overview of Sustainable and Efficient Oxazole Synthesis Protocols

| Method | Key Features | Catalyst/Reagent | Energy Source | Advantages | Source(s) |

|---|---|---|---|---|---|

| Tandem Oxidative Cyclization | Metal-free cascade reaction | Iodine, TBHP | Conventional | Avoids metal residues, broad substrate scope | organic-chemistry.org |

| C-O Bond Cleavage | Metal-free one-pot synthesis | Base-mediated | Conventional | Environmentally benign, high atom economy | rsc.org |

| Cross-Coupling | [3+2] cycloaddition | Cobalt(III) complex | Conventional | Mild conditions, one-step synthesis of natural products | rsc.org |

| Magnetic Nanocatalysis | Reusable catalyst in water | Fe3O4@MWCNT | Conventional (50°C) | Easy catalyst separation, green solvent | iau.ir |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates | Various | Microwave/Ultrasound | Significant reduction in reaction time | ijpsonline.commdpi.com |

| van Leusen Synthesis in Ionic Liquids | Reusable solvent system | TosMIC, Base | Conventional | High yield, reusable solvent | ijpsonline.com |

| Direct Synthesis from Carboxylic Acids | In situ acylpyridinium salt formation | Triflylpyridinium reagent | Conventional (40°C) | Rapid, high efficiency, broad scope | acs.org |

Advanced Synthetic Transformations and Functionalization Strategies of 2 Iodooxazole 4 Carboxamide Scaffolds

Metal-Catalyzed Cross-Coupling Reactions at the Oxazole (B20620) Core

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the 2-iodooxazole-4-carboxamide scaffold, these reactions primarily target the labile carbon-iodine bond at the C2 position, allowing for precise and efficient molecular diversification.

Suzuki-Miyaura Cross-Coupling in Iodinated Oxazole Chemistry

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used cross-coupling methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. wikipedia.orgnih.gov This reaction has been effectively applied to 2-iodooxazole (B2367723) systems to introduce a wide range of aryl, heteroaryl, and alkyl groups. The versatility of this method makes it a cornerstone in the synthesis of complex oxazole-containing molecules. wikipedia.org

An efficient synthesis for 2-alkyl substituted oxazoles has been developed utilizing a Suzuki cross-coupling reaction. nih.gov This process involves the treatment of various alkyl iodides with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-BBN), followed by an in-situ palladium-catalyzed carbon-carbon bond formation with 2-iodooxazoles, yielding the desired products in good to excellent yields. nih.gov

Regioselective C2-Alkylation of 2,4-Di-iodooxazoles

A key challenge in the functionalization of poly-halogenated heterocycles is achieving regioselectivity. In the case of 2,4-di-iodooxazole derivatives, selective functionalization is crucial for building complex structures. Research has demonstrated that under specific Suzuki-Miyaura conditions, regioselective alkylation can be achieved at the C2 position. nih.gov The greater reactivity of the C2-iodine compared to the C4-iodine allows for a controlled, stepwise functionalization, where an alkyl group is first installed at the C2 position, leaving the C4-iodine available for subsequent transformations, such as a Stille coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodooxazoles

| Electrophile | Nucleophile (Boron Reagent) | Catalyst | Base | Solvent | Product | Yield |

| 2-Iodooxazole | Alkyl-9-BBN | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 2-Alkyloxazole | Good-Excellent |

| 2,4-Di-iodooxazole | Alkyl-9-BBN | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 2-Alkyl-4-iodooxazole | High |

| 2-Iodooxazole | Arylboronic acid | Na₂PdCl₄/sSPhos | K₃PO₄ | H₂O/ACN | 2-Aryloxazole | Good |

Negishi-Type Couplings Employing Oxazolylzinc Reagents

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by nickel or palladium complexes. jetir.orgnih.gov This reaction is highly valued for its exceptional functional group tolerance and the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and faster reaction times compared to other coupling methods. nih.govresearchgate.net

While the classic approach involves coupling an iodooxazole with a pre-formed organozinc reagent, an alternative strategy involves the formation of an oxazolylzinc reagent. This intermediate can be generated from 2-iodooxazole and subsequently coupled with various aryl or vinyl halides. The use of highly active palladacycle precatalysts has been shown to enable efficient coupling of heteroaryl zinc reagents at room temperature, delivering heterobiaryls in excellent yields. nih.gov This approach broadens the synthetic possibilities, allowing the oxazole core to act as the nucleophilic partner in the coupling reaction.

Table 2: Key Features of Negishi Cross-Coupling

| Feature | Description |

| Catalysts | Typically Pd(0) or Ni(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands. jetir.org |

| Organozinc Reagents | Prepared from organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). researchgate.net |

| Substrate Scope | Couples sp², sp³, and sp carbon centers. Effective for aryl, vinyl, benzyl, and alkyl halides. jetir.org |

| Advantages | High reactivity, excellent functional group tolerance, and often milder conditions. nih.govresearchgate.net |

| Limitations | Organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. jetir.org |

Sonogashira and Stille Cross-Coupling Methodologies

To further expand the chemical space accessible from this compound, Sonogashira and Stille couplings are employed to introduce alkynyl and a diverse range of hydrocarbyl groups, respectively.

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, using a dual catalytic system of palladium and copper(I). mdpi.comrsc.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. While reported to be relatively rare for oxazole systems, it has been successfully applied to oxazole triflates, indicating its feasibility for iodooxazoles under optimized conditions. The reaction provides a direct route to introduce alkynyl functionalities at the C2 position, which can serve as handles for further transformations like cycloadditions or reductions.

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. Its primary advantage is the stability of organostannanes to air and moisture and their tolerance of a vast array of functional groups. Stille couplings have been used effectively in sequential reaction strategies on dihalo-oxazole scaffolds. For instance, after a regioselective Suzuki-Miyaura reaction at the C2 position of a 2,4-dihalooxazole, the remaining halide at C4 can undergo a Stille coupling, demonstrating the orthogonal reactivity that can be exploited to build complex trisoxazole structures. nih.gov A significant drawback, however, is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.

Table 3: Comparison of Sonogashira and Stille Couplings for Iodooxazoles

| Reaction | Nucleophile | Catalyst System | Bond Formed | Key Advantages | Key Disadvantages |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) | C(sp²)-C(sp) | Direct alkynylation, mild conditions. mdpi.com | Requires a terminal alkyne; copper co-catalyst can lead to alkyne homocoupling. |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | High functional group tolerance; stable reagents. | Toxicity of tin compounds; difficult purification. |

Palladium-Catalyzed Carbon-Nitrogen Bond Formation on Iodooxazoles

The introduction of nitrogen-containing substituents is a critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a powerful and general method for synthesizing arylamines.

This methodology is directly applicable to the this compound scaffold, enabling the coupling of a wide variety of primary and secondary amines at the C2 position. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand, and a base such as sodium tert-butoxide. For substrates with sensitive functional groups, milder bases like cesium carbonate can be used. The ability to forge C-N bonds provides a direct entry to 2-aminooxazole derivatives, which are key substructures in numerous pharmacologically relevant molecules.

Copper-Mediated Oxidative Cyclization Pathways

Copper-catalyzed reactions offer a complementary approach to palladium-based methods, particularly for forming carbon-heteroatom bonds in Ullmann-type condensations. jetir.org These reactions are fundamental for constructing heterocyclic rings through intramolecular couplings.

While copper catalysis is a well-established method for the synthesis of the oxazole ring itself via oxidative cyclization, researchgate.net it also offers potential pathways for the further functionalization of the this compound scaffold. An appropriately substituted iodooxazole could undergo an intramolecular copper-catalyzed cyclization to generate fused polycyclic systems. This transformation would proceed via an Ullmann-type C-N or C-O bond formation, where a nucleophilic nitrogen or oxygen atom tethered to the oxazole core displaces the iodine at the C2 position. jetir.org For example, a this compound bearing a pendant amine or alcohol group on a substituent could, under copper catalysis, cyclize to form a new five- or six-membered ring fused to the oxazole. Such pathways are valuable for rapidly increasing molecular complexity and accessing novel heterocyclic frameworks. nih.gov

Directed Functionalization of the Oxazole Ring System

The oxazole ring, while aromatic, possesses unique reactivity patterns dictated by the electronegativity of its constituent heteroatoms. The C2 position is the most electron-deficient, while the C5 position is most susceptible to electrophilic attack. firsthope.co.inpharmaguideline.com Strategic functionalization of the this compound ring takes advantage of these inherent properties, augmented by the directing effects of its substituents.

Directed lithiation is a powerful tool for the regioselective introduction of functional groups onto the oxazole ring. The this compound scaffold allows for two distinct and highly selective lithiation strategies to access either the C2 or C5 position.

Functionalization at C2 via Halogen-Metal Exchange: The carbon-iodine bond at the C2 position is the primary site for functionalization via a halogen-metal exchange reaction. wikipedia.org This transformation is typically achieved by treating the substrate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The exchange is extremely rapid, kinetically outcompeting other potential reactions and leading to the selective formation of a 2-lithiooxazole intermediate. wikipedia.orgyoutube.com This potent nucleophile can then be trapped in situ with a wide array of electrophiles to install diverse functionalities.

Functionalization at C5 via Directed ortho-Metalation: The carboxamide group at the C4 position can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C5 proton. researchgate.net Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), can selectively generate the 5-lithiooxazole species. The chelation of the lithium base with the carboxamide oxygen directs the deprotonation to the C5 position, preventing reaction at other sites. This methodology provides a complementary route to the functionalization of the oxazole core.

The resulting organolithium species from either route can be quenched with various electrophiles, as illustrated in the following table.

| Position Lithiated | Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| C2 (via I/Li Exchange) | Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl |

| C2 (via I/Li Exchange) | Alkyl Halide | Methyl Iodide | Alkyl |

| C2 (via I/Li Exchange) | Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| C5 (via C-H Deprotonation) | Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silyl |

| C5 (via C-H Deprotonation) | Disulfide | Dimethyl disulfide (DMDS) | Thiomethyl |

| C5 (via C-H Deprotonation) | Isocyanate | Phenyl isocyanate | Secondary Amide |

A significant challenge in the chemistry of 2-lithiooxazoles is their inherent instability. These intermediates are prone to undergo a retro-cyclization reaction, leading to ring-opening and the formation of an open-chain isonitrile enolate. pharmaguideline.comwikipedia.org This isomerization pathway is often irreversible and consumes the desired reactive intermediate, preventing subsequent functionalization.

The primary strategy to mitigate this undesired ring-opening is the strict control of reaction temperature. rsc.org Performing the halogen-metal exchange and the subsequent electrophilic quench at very low temperatures, typically -78 °C or below, is critical. nih.gov At these temperatures, the rate of the ring-opening isomerization is significantly suppressed, allowing the desired reaction between the 2-lithiooxazole and the electrophile to proceed efficiently. Rapid trapping of the organolithium species as it is formed is paramount for achieving high yields of the C2-functionalized product.

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. nih.gov For the this compound scaffold, the C5 position is the prime site for such transformations. Palladium-catalyzed methodologies have been developed that achieve highly regioselective C5-arylation of oxazole rings. nih.govnih.govresearchgate.net

These reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or KOAc) and often an additive like pivalic acid. nih.govbeilstein-journals.org The reaction proceeds with a variety of aryl and heteroaryl halides. The mechanism for C5-arylation is often proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov In this mechanism, the palladium catalyst coordinates to the oxazole, and the C-H bond is cleaved in a concerted step involving the base, avoiding the formation of a discrete organometallic intermediate on the oxazole ring itself. The presence of the C4-carboxamide group can further enhance the acidity of the C5-proton, facilitating this step.

| Oxazole Substrate | Aryl Halide | Catalyst/Base System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl oxazole-4-carboxylate | Bromobenzene | PdCl(dppb)(C₃H₅)/PCy₃/K₂CO₃ | Dioxane | High | nih.gov |

| Oxazole | 4-Bromotoluene | Pd(OAc)₂/dppf/Cs₂CO₃ | Toluene | Good | researchgate.net |

| Ethyl 2-phenyloxazole-4-carboxylate | Iodobenzene | Pd(OAc)₂/PPh₃/Cs₂CO₃ | DMF | Moderate | beilstein-journals.org |

| Oxazole | 4-Chlorobenzonitrile | Pd(OAc)₂/PCy₃/K₂CO₃ | DMA | High | nih.gov |

Electrophilic halogenation of the oxazole ring occurs with high regioselectivity at the electron-rich C5 position. firsthope.co.inslideshare.net For the this compound scaffold, this provides a direct route to 2-iodo-5-halo-oxazole derivatives, which are valuable intermediates for further cross-coupling reactions.

A common and effective method for selective bromination is the use of N-bromosuccinimide (NBS). slideshare.net The reaction typically proceeds under mild conditions, affording the 5-bromo product in good yield. The electron-donating character of the oxygen atom directs the electrophilic attack to the C5 position.

More recently, copper-promoted methods have been developed for the C5-bromination of other nitrogen-containing heterocycles, such as 8-aminoquinolines. beilstein-journals.orgrsc.orgbeilstein-journals.org These reactions can utilize various bromine sources, including simple alkyl bromides, and proceed under catalytic conditions. nih.gov Such methodologies could potentially be adapted for the this compound system, offering alternative and potentially milder conditions for selective C5-bromination.

Site-Selective Lithiation and Subsequent Electrophilic Quenching at C2 and C5

Reactivity of the Carboxamide Moiety in Complex Transformations

The carboxamide group at the C4 position is not merely a directing group but also a functional handle that can participate in its own set of complex transformations. One of the most synthetically useful reactions is its dehydration to form a nitrile.

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. researchgate.netrsc.org For heterocyclic carboxamides, this reaction provides access to cyano-substituted heterocycles, which are versatile building blocks for pharmaceuticals and agrochemicals. A particularly mild and efficient method for the dehydration of oxazole carboxamides involves the use of cyanuric chloride in the presence of a formamide like N,N-dimethylformamide (DMF). researchgate.net This system avoids the harsh acidic conditions of classical dehydrating agents like P₂O₅ or POCl₃. researchgate.netorganic-chemistry.org The resulting 2-iodooxazole-4-carbonitrile is a valuable intermediate, for instance, in the synthesis of Vitamin B6. researchgate.net

| Entry | Substrate (Oxazole Carboxamide) | Product (Oxazole Carbonitrile) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl-5-oxazole carboxamide | 5-Cyano-4-methyl oxazole | 99.4 |

| 2 | 5-Ethoxy-oxazole-4-carboxamide | 5-Ethoxy-oxazole-4-carbonitrile | 77.6 |

Multi-Component Reactions for Diverse Oxazole Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly building molecular complexity. While MCRs are often used to synthesize heterocyclic rings themselves, they can also be employed to derivatize existing scaffolds. nih.gov

A plausible and advanced strategy to extensively derivatize the this compound core involves leveraging MCRs through a multi-step sequence.

Halogen-Metal Exchange and Formylation: The C2-iodo group can be converted into a 2-lithio species, which is then quenched with an electrophilic formylating agent like DMF to yield 2-formyloxazole-4-carboxamide. wikipedia.org

Participation in MCRs: This newly installed aldehyde functionality is a key component for various isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.govresearchgate.net

In a Passerini three-component reaction , the 2-formyloxazole derivative would react with an isocyanide and a carboxylic acid to generate a complex α-acyloxy carboxamide adduct at the C2 position.

In an Ugi four-component reaction , the aldehyde would react with an isocyanide, a carboxylic acid, and a primary amine, leading to the formation of a highly decorated α-acylamino amide side chain at C2.

This sequence transforms the relatively simple iodo group into a complex, multi-functional appendage in a highly convergent fashion, demonstrating an advanced application of the scaffold's latent reactivity for the generation of diverse chemical libraries.

Iterative and Convergent Strategies for Constructing Poly-oxazole Architectures Utilizing Iodooxazole Building Blocks

The construction of complex poly-oxazole architectures, prevalent in numerous biologically active natural products, necessitates efficient and reliable synthetic strategies. Among the various approaches, iterative and convergent methods that utilize functionalized oxazole building blocks, such as this compound and its derivatives, have proven to be particularly powerful. These strategies allow for the controlled, stepwise assembly of oligo- and poly-oxazole chains, providing access to a diverse range of complex molecular structures.

An exemplary iterative approach for the synthesis of C2–C4′ linked poly-oxazoles has been developed, showcasing a repetitive two-step process. researchgate.net This method facilitates the systematic elongation of a poly-oxazole chain by adding a bis-oxazole unit in each iteration. The core of this strategy involves a tert-butyldimethylsilyl (TBS)-iodine exchange reaction followed by a Suzuki-Miyaura cross-coupling reaction with a key oxazolylboronate building block. This iterative process has been successfully employed to synthesize a series of poly-oxazoles, from bis-oxazoles up to hexakis-oxazoles, starting from a common intermediate. researchgate.net

The key steps in this iterative synthesis are outlined below:

Halogen-metal exchange and borylation: The synthesis commences with a suitably protected oxazole, which undergoes a halogen-metal exchange followed by borylation to create an oxazolylboronate ester. This intermediate is a crucial component for the subsequent cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling: The oxazolylboronate is then coupled with an iodo-oxazole derivative under palladium catalysis. This step forms the C2–C4′ linkage between the two oxazole rings.

Iterative Elongation: The resulting bis-oxazole can then be subjected to the same two-step sequence: a TBS-iodine exchange at the terminal oxazole, followed by another Suzuki-Miyaura coupling with the oxazolylboronate to append the next bis-oxazole unit. This cycle can be repeated to achieve the desired length of the poly-oxazole chain.

The efficiency of this iterative strategy is demonstrated by the successful synthesis of a range of poly-oxazole compounds. The following table summarizes the key transformations and yields for the synthesis of a bis-oxazole and a tris-oxazole, illustrating the initial steps of the iterative process.

| Entry | Reactant 1 | Reactant 2 | Product | Catalyst/Reagents | Solvent | Yield (%) |

| 1 | 2-Iodo-4-(tert-butyldimethylsilyloxymethyl)oxazole | Oxazolylboronate | Bis-oxazole | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | TBS-protected Bis-oxazole | n-BuLi, I₂ | Iodo-bis-oxazole | - | THF | 92 |

| 3 | Iodo-bis-oxazole | Oxazolylboronate | Tris-oxazole | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 78 |

The utility of iodooxazole building blocks in convergent syntheses is highlighted in the total synthesis of various natural products containing poly-oxazole fragments. For instance, in the synthesis of complex marine natural products, a common strategy involves the preparation of mono-, bis-, or tris-oxazole fragments containing a terminal iodo or stannyl group. These fragments can then be joined together using palladium-catalyzed cross-coupling reactions such as Stille or Suzuki-Miyaura couplings.

A representative convergent synthesis of a tris-oxazole is depicted in the table below, where a pre-synthesized iodo-bis-oxazole is coupled with a functionalized mono-oxazole.

| Entry | Iodo-oxazole Fragment | Organometallic Oxazole Fragment | Product | Coupling Reaction | Catalyst | Yield (%) |

| 1 | 2-Iodo-4,5'-bis-oxazole | 2-(Tributylstannyl)oxazole-4-carboxylate | Tris-oxazole | Stille Coupling | Pd(PPh₃)₄ | 75 |

| 2 | Ethyl 2-iodooxazole-4-carboxylate | 2-(Pinacolatoboronyl)-5-phenyloxazole | Bis-oxazole | Suzuki-Miyaura Coupling | Pd₂(dba)₃, SPhos | 88 |

These examples underscore the versatility of this compound and related iodooxazole derivatives as pivotal building blocks in the construction of complex poly-oxazole architectures. Both iterative and convergent strategies, heavily reliant on palladium-catalyzed cross-coupling reactions, provide powerful tools for synthetic chemists to access these important classes of molecules.

Mechanistic Investigations and Reactivity Profiles of 2 Iodooxazole 4 Carboxamide

Elucidation of Reaction Mechanisms in Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a fundamental process in heterocyclic chemistry, with various methods developed to achieve this core structure. Iodine and hypervalent iodine reagents play a significant role in modern synthetic strategies, often facilitating oxidative cyclization pathways.

One common strategy involves the iodine-mediated annulation of N-propargyl amides. In this approach, the reaction mechanism is believed to proceed through an iodosilyl-benzene and TMSOTf-mediated process. The electron-withdrawing or electron-donating nature of substituents on the N-propargyl amide can influence the reaction yield, with electron-withdrawing groups on the phenyl ring generally leading to better yields. This methodology is also compatible with aliphatic groups on the N-propargyl amide. researchgate.net

Another prominent method is the hypervalent iodine-promoted synthesis of oxazoles from aryl methyl ketones and nitriles. The proposed mechanism for this transformation involves several key steps:

Formation of a μ-oxabis[trifluoromethanesulphonato(phenyl)-iodine] intermediate.

Conversion of the α-methyl ketone to an α-keto triflate intermediate.

Nucleophilic addition of the nitrile to the intermediate.

Subsequent cyclization and transformation to the corresponding oxazole. researchgate.net

The choice of nitrile is crucial; alkyl nitriles tend to provide the highest yields, while benzonitrile (B105546) may result in lower yields due to the formation of a stable nitrile carbocation. researchgate.net Iodine-catalyzed reactions can also be used to functionalize primary aliphatic amines to form oxazoles through a dual α-C(sp³)-H-functionalized 5-annulation process. nih.gov

Understanding the Reactivity and Selectivity of the Carbon-Iodine Bond in Cross-Coupling Processes

The carbon-iodine bond at the C2 position of the 2-iodooxazole-4-carboxamide ring is a key functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This bond is significantly more reactive than corresponding C-Br or C-Cl bonds, allowing for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are highly effective for forming new carbon-carbon bonds at the C2 position. The reactivity of halo-oxazoles in these reactions allows for the regioselective synthesis of complex molecules, including bis- and tris-oxazoles. ignited.in For instance, a regioselective Suzuki-Miyaura cross-coupling of a 2,4-dihalooxazole can be followed by a Stille coupling at the remaining halogenated position, demonstrating precise control over the functionalization sequence. ignited.in

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the oxazole.

Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

The high reactivity of the C-I bond enables these reactions to proceed under mild conditions and with high efficiency, making 2-iodooxazole (B2367723) derivatives valuable building blocks in synthetic chemistry.

Electrophilic and Nucleophilic Characteristics of this compound Systems

The electronic nature of this compound is complex, with the molecule possessing both electrophilic and nucleophilic sites, which dictates its reactivity.

Electrophilic Characteristics:

C2 Position: The carbon atom bonded to the iodine is highly electrophilic. The electron-withdrawing nature of the iodine atom and the adjacent ring nitrogen atom creates a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. This is the basis for its utility in cross-coupling reactions.

Carbonyl Carbon: The carbon atom of the carboxamide group is also electrophilic due to the polarization of the C=O double bond.

Nucleophilic Characteristics:

Oxazole Ring: The oxazole ring itself contains heteroatoms with lone pairs of electrons (nitrogen and oxygen), which can act as nucleophiles. However, the aromaticity of the ring reduces their nucleophilicity. The π-system of the ring can also act as a nucleophile in certain reactions. studysmarter.co.uk

Carboxamide Group: The nitrogen and oxygen atoms of the carboxamide group possess lone pairs and can act as nucleophiles or hydrogen bond acceptors.

The interplay of these characteristics is crucial. For example, cysteine sulfenic acids, which are relevant in biological contexts, possess both nucleophilic and electrophilic properties, allowing them to react with a variety of partners. nih.gov Similarly, the dual nature of the this compound system allows for a diverse range of chemical transformations. According to the Hard and Soft Acids and Bases (HSAB) theory, "soft" electrophiles preferentially react with "soft" nucleophiles. nih.gov The C2 carbon, influenced by the large and polarizable iodine atom, can be considered a soft electrophilic site.

Regiochemical Control in Functionalization Reactions of this compound Derivatives

Regiochemical control is paramount when functionalizing a molecule with multiple potential reaction sites. For this compound derivatives, the primary sites for functionalization are the C2 (iodinated) and C5 positions of the oxazole ring.

Significant advances have been made in palladium-catalyzed direct arylation reactions, allowing for highly selective functionalization at either the C2 or C5 position by carefully tuning the reaction conditions. nih.gov

| Target Position | Preferred Solvent | Preferred Ligand (Phosphine) | Reactant Scope |

| C5 Arylation | Polar Solvents | Specific phosphine (B1218219) ligands (e.g., 5 or 6 as per source) | Aryl/heteroaryl bromides, chlorides, iodides, triflates |

| C2 Arylation | Nonpolar Solvents | Different phosphine ligand (e.g., 3 as per source) | Aryl/heteroaryl bromides, chlorides, iodides, triflates |

This dual regioselectivity provides a powerful tool for synthesis. C5 arylation is achieved in polar solvents with certain phosphine ligands, while C2 arylation is favored in nonpolar solvents with a different set of ligands. nih.gov This represents the first general method for achieving C5-selective arylation of the oxazole core. nih.gov

Furthermore, in dihalogenated oxazoles, the inherent reactivity difference between C-I and C-Cl/C-Br bonds allows for sequential, regioselective cross-couplings. The C-I bond will typically react first under standard Suzuki or Stille conditions, leaving the less reactive halogen at the other position available for a subsequent, different coupling reaction. ignited.in

Ring-Opening and Rearrangement Pathways in Oxazole Chemistry

While the oxazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. The stability is highly dependent on the substitution pattern. For instance, oxazoles with both 5-hydroxy and 4-carboxy substituents have been found to be unstable, prone to hydrolytic ring-opening and decarboxylation. nih.gov This instability arises because the 5-hydroxyoxazole can equilibrate to its keto tautomer, which can then readily undergo further reactions. nih.gov

In other contexts, secondary amines have been shown to induce the ring-opening of benzoxazoles to form amidine adducts, particularly under neat (solvent-free) conditions. lookchem.com This reactivity highlights a pathway where the oxazole ring is susceptible to nucleophilic attack, leading to cleavage of the C-O bond. While this specific example involves benzoxazoles, it points to a potential reactivity pathway for other substituted oxazoles when treated with strong nucleophiles.

Factors Influencing Stability and Degradation of Iodinated Oxazoles

The stability of this compound is influenced by several factors, including the inherent weakness of the carbon-iodine bond and its susceptibility to various environmental and chemical stimuli.

Light Sensitivity: Carbon-iodine bonds are known to be photolabile. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating a highly reactive oxazolyl radical and an iodine radical. This can initiate a cascade of degradation reactions.

Thermal Stability: While generally stable at moderate temperatures, elevated temperatures can provide sufficient energy to break the C-I bond, leading to decomposition.

Chemical Degradation: Iodinated organic compounds can be degraded through various chemical processes. Studies on iodinated X-ray contrast media, which are complex iodinated aromatic compounds, show that degradation can occur via pathways such as deiodination (removal of iodine), amide hydrolysis, and oxidation of side chains. researchgate.net Oxidative degradation using strong oxidizing agents like sulfate (B86663) radicals can effectively break down these molecules. researchgate.netrawdatalibrary.net The presence of the carboxamide group in this compound suggests that amide hydrolysis could be a potential degradation pathway under acidic or basic conditions.

Mechanistic Insights into Palladium-Catalyzed C-N Reductive Eliminations

Palladium-catalyzed C-N cross-coupling reactions are essential for synthesizing N-arylated compounds. The final, bond-forming step of the catalytic cycle is the reductive elimination, where a C-N bond is formed from a palladium(II) intermediate, regenerating the palladium(0) catalyst.

The mechanism of reductive elimination from a square-planar palladium(II) complex, cis-[Pd(Ar)(NR₂)(L₂)], is a critical and often rate-determining step. The process involves the concerted or stepwise departure of the newly coupled product (Ar-NR₂) from the metal center. Several factors influence the rate and efficiency of this step:

Ligand Effects: The nature of the supporting ligands (L) on the palladium center is crucial. Bulky, electron-donating ligands can accelerate reductive elimination by promoting the formation of a more reactive, three-coordinate intermediate.

Additives: Additives, such as electron-withdrawing olefins, can promote reductive elimination. researchgate.neticiq.org These additives can coordinate to the palladium center, forming intermediates with significantly lower activation energies for the coupling step compared to the starting complex. iciq.org

Electronic State of Palladium: The electronic state of the palladium site plays a pivotal role. The catalyst must act as a charge donor during the initial oxidative addition step but as a charge acceptor during transmetalation and reductive elimination. researchgate.net

While much of the detailed mechanistic work has been done on simpler aryl systems, the principles apply to heteroaromatic substrates like this compound. The C(sp²)-N reductive elimination from a palladium complex involving the oxazole ring would be a key step in synthesizing 2-aminooxazole derivatives via cross-coupling.

Computational and Theoretical Chemistry Studies on 2 Iodooxazole 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. irjweb.com DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties such as molecular orbital energies. scispace.com

For 2-Iodooxazole-4-carboxamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. irjweb.com The calculations would yield optimized bond lengths, bond angles, and dihedral angles. Based on studies of similar oxazole (B20620) derivatives, the five-membered oxazole ring is expected to be nearly planar. scispace.com The iodine atom at position 2 and the carboxamide group at position 4 are significant substituents that influence the molecule's geometry and electronic landscape.

The electronic properties are critical for understanding the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com For oxazole derivatives, substitutions can significantly alter these energy levels. researchgate.net The iodine substituent, being highly polarizable, and the electron-withdrawing nature of the carboxamide group would be expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, a region of positive electrostatic potential, known as a σ-hole, is anticipated on the iodine atom along the extension of the C-I bond, which is critical for its halogen bonding interactions.

Table 1: Representative Calculated Properties for an Oxazole Derivative using DFT (Note: This data is based on published calculations for substituted oxazoles and serves as a representative example, as specific data for this compound is not available.) researchgate.net

| Property | Representative Value | Description |

| HOMO Energy | -9.0 to -10.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~7.0 to 8.0 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 to 4.0 Debye | A measure of the overall polarity of the molecule. |

| C2=N3 Bond Length | ~1.30 Å | Representative bond length within the oxazole ring. |

| C4-C5 Bond Length | ~1.37 Å | Representative bond length within the oxazole ring. |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine reaction rates.

For this compound, theoretical modeling could explore several potential reaction pathways. A prominent reaction would be nucleophilic aromatic substitution (SNAr), where the iodine atom is displaced by a nucleophile. The oxazole ring is electron-deficient, which can facilitate such reactions. Computational methods would involve:

Locating Reactants and Products: The geometries of the starting material (this compound and a chosen nucleophile) and the final product are optimized.

Searching for Transition States (TS): Algorithms are used to locate the highest energy point along the lowest energy reaction path. A true transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation is performed to confirm that this transition state correctly connects the desired reactants and products.

Another area of investigation could be reactions involving the carboxamide group, such as hydrolysis or transformations into other functional groups. Furthermore, the iodine atom could participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), which are common for iodo-aromatic compounds. Theoretical modeling could help predict the feasibility of these reactions, compare the activation barriers of competing pathways, and understand the role of catalysts in lowering these barriers. While specific studies on this molecule are not prevalent, the methodologies are well-established for exploring the reactivity of related heterocyclic systems. acs.org

Analysis of Halogen Bonding Interactions in Iodooxazole Systems

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., an atom with lone pair electrons like N, O, or S). nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential called the σ-hole along the R-X bond axis. acs.org Iodine, being large and highly polarizable, is an excellent halogen bond donor.

In this compound, the iodine atom attached to the electron-deficient oxazole ring is expected to be a strong halogen bond donor. Computational analysis is crucial for characterizing these interactions. DFT calculations can be used to model complexes between the iodooxazole and various halogen bond acceptors. Key analytical methods include:

Geometry Optimization: The geometry of the halogen-bonded complex is optimized to find the equilibrium distance and angle. Halogen bonds are highly directional, with the R-I···Y angle typically being close to 180°. dntb.gov.ua

Interaction Energy Calculation: The strength of the halogen bond is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers, corrected for basis set superposition error (BSSE). Studies on iodo-perfluorobenzene interacting with heterocyclic systems have shown these energies can range from -2.5 to -7.5 kcal/mol, a strength comparable to hydrogen bonds. dntb.gov.ua

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point (BCP) between the iodine and the acceptor atom, providing evidence of a bonding interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the Lewis base's orbital to the σ*(C-I) antibonding orbital of the iodooxazole, revealing the orbital contribution to the interaction. dntb.gov.ua

Computational studies on related iodo-heterocyclic systems have shown that both nitrogen and oxygen atoms are effective halogen bond acceptors. nih.govacs.org Therefore, this compound could form halogen bonds with solvent molecules, other copies of itself in the solid state, or the active sites of biological targets.

Table 2: Typical Characteristics of Iodine-Mediated Halogen Bonds from Computational Studies on Analogous Systems nih.govdntb.gov.ua

| Parameter | Typical Value/Characteristic | Significance |

| Interaction Energy | -5 to -8 kcal/mol | Indicates a strong, directional noncovalent bond. |

| I···Y Distance (% of vdW radii) | 80-90% | The distance is significantly shorter than the sum of the van der Waals radii. |

| C-I···Y Angle | 170-180° | Demonstrates the high directionality of the σ-hole interaction. |

| NBO Charge Transfer | 0.02 - 0.05 e⁻ | Quantifies the charge transfer from the halogen bond acceptor to the C-I σ* orbital. |

Conformational Analysis and Molecular Dynamics Simulations

While the oxazole ring itself is rigid, the carboxamide substituent introduces conformational flexibility due to rotation around the C4-C(O) single bond. Conformational analysis aims to identify the stable rotational isomers (conformers) and the energy barriers between them.

Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed computationally by systematically rotating the dihedral angle of the carboxamide group (O=C-C4=C5) and calculating the energy at each step. This reveals the low-energy conformers. Studies on similar heterocycles with carboxamide groups show that planar conformations are often favored due to stabilizing interactions, such as electrostatic attraction or delocalization between the amide and the ring. nih.gov For this compound, planar conformers where the amide's C=O is either syn or anti to the ring's N3 atom are the likely minima.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, MD simulations provide a picture of the molecule's dynamic behavior over time. uantwerpen.be An MD simulation numerically solves Newton's equations of motion for the atoms in the system, yielding a trajectory that shows how the positions and velocities of the atoms evolve. researchgate.net

For this compound, an MD simulation would typically be run with the molecule solvated in a box of explicit solvent molecules (e.g., water). Such a simulation could:

Explore the conformational landscape of the carboxamide group in a solution environment, showing the populations of different conformers and the frequency of transitions between them.

Analyze the solvent structure around the molecule, particularly the hydration of the polar carboxamide group and the interactions with the iodine atom.

Specialized force fields or quantum mechanics/molecular mechanics (QM/MM) approaches may be needed to accurately model the halogen bonding interactions involving the iodine atom within a classical MD framework. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 2 Iodooxazole 4 Carboxamide Derivatives

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined. For a derivative of 2-iodooxazole-4-carboxamide, SCXRD would unequivocally confirm the positions of the iodine atom at C2 and the carboxamide group at C4 of the oxazole (B20620) ring.

Key information obtained from SCXRD includes:

Molecular Confirmation: Unambiguous verification of the covalent structure.

Stereochemistry: Determination of the absolute configuration in chiral derivatives.

Conformational Analysis: Identification of the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Insight into how molecules interact with each other in the crystal, which can influence physical properties like melting point and solubility. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.34 |

| Volume (Å3) | 976.5 |

| Z | 4 |

| R-factor (%) | 4.2 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁵N NMR for Regiochemical Assignments)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques and the observation of less common nuclei like ¹⁵N are often essential for the unambiguous assignment of complex structures like substituted oxazoles. openpubglobal.comresearchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within a molecule. openpubglobal.comnih.gov

COSY: Identifies protons that are coupled to each other, typically on adjacent carbons. For a this compound derivative with substituents on the carboxamide nitrogen, COSY could show correlations between the amide N-H and adjacent protons on the substituent.

HSQC: Correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon.

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC experiment could show a correlation between the proton on C5 of the oxazole ring and the carbon of the carboxamide group (C4), as well as the carbon bearing the iodine (C2), thus confirming the substitution pattern.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR provides direct information about the electronic environment of the nitrogen atoms in a molecule. researchgate.net The chemical shifts of the oxazole ring nitrogen and the amide nitrogen are distinct and can be used to confirm the structure. science-and-fun.de Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMBC (correlating ¹H to ¹⁵N) are often employed. conicet.gov.ar The expected ¹⁵N chemical shift for the oxazole nitrogen would be in the range typical for pyridine-like nitrogens, while the amide nitrogen would appear in a different region. science-and-fun.de This data is crucial for distinguishing between isomers, for example, differentiating an oxazole from an isoxazole. researchgate.net

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations/Information |

|---|---|---|---|

| ¹H | 1D NMR | ~8.0-8.5 (H5), variable for amide and substituent protons | Provides information on the proton environments. |

| ¹³C | 1D NMR | ~80-90 (C2-I), ~140-150 (C4), ~145-155 (C5), ~160-170 (C=O) | Identifies the carbon skeleton. |

| ¹H-¹H | COSY | Correlations within the carboxamide substituent | Establishes proton-proton coupling networks. |

| ¹H-¹³C | HSQC | Direct correlation of H5 to C5 | Assigns protons to their attached carbons. |

| ¹H-¹³C | HMBC | H5 to C4 and C=O; H5 to C2 | Confirms regiochemistry and connectivity across quaternary carbons. |

| ¹⁵N | ¹H-¹⁵N HMBC | ~250-330 (oxazole N), ~90-140 (amide N) | Confirms the presence and electronic environment of nitrogen atoms. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of a newly synthesized compound. nih.gov Unlike standard mass spectrometry, which provides the mass-to-charge ratio as an integer, HRMS can measure the mass with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a unique molecular formula.

For this compound (C₄H₂IN₃O₂), the calculated exact mass is 266.9246 g/mol . An HRMS analysis of a synthesized sample should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This provides strong evidence for the correct molecular formula and, in conjunction with other spectroscopic data, confirms the identity of the compound. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of iodine or the carboxamide group would result in characteristic fragment ions, further supporting the proposed structure.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Difference (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 267.9324 | 267.9321 | -1.1 | C₄H₃IN₃O₂ |

| [M-I]⁺ | 140.0253 | 140.0250 | -2.1 | C₄H₂N₂O₂ |

| [M-CONH₂]⁺ | 223.9212 | 223.9209 | -1.3 | C₄HIN₂O |

Spectroscopic Analysis of Reactive Intermediates and Transient Species

Understanding the reaction mechanisms involving this compound derivatives often requires the detection and characterization of short-lived reactive intermediates. Transient absorption spectroscopy is a powerful technique for this purpose. This method involves exciting a sample with a short pulse of light (the "pump" pulse) to initiate a reaction and then probing the sample with a second light pulse (the "probe" pulse) at various time delays.

By measuring the change in absorbance of the probe pulse as a function of time and wavelength, the formation and decay of transient species, such as radicals, cations, or excited states, can be monitored on timescales ranging from femtoseconds to milliseconds. mdpi.com For instance, in a photochemical reaction of a this compound derivative, transient absorption spectroscopy could be used to observe the formation of a radical intermediate following the homolytic cleavage of the carbon-iodine bond. The spectrum of this intermediate would have characteristic absorption bands, and its decay kinetics would provide information about its reactivity. mdpi.com

While there is no specific literature on the transient species of this compound, studies on similar photochemical reactions of other aromatic compounds have successfully identified biradical species and cyclic cations as key intermediates, providing critical insights into the reaction pathways. mdpi.com

Information obtainable from transient spectroscopy includes:

Applications of 2 Iodooxazole 4 Carboxamide As a Versatile Synthetic Intermediate

Strategic Use in the Total Synthesis of Complex Natural Products

The oxazole (B20620) ring is a key structural motif in a multitude of complex natural products, particularly those isolated from marine organisms, which often exhibit potent biological activities. The synthesis of these molecules requires robust and efficient methods for the construction of the oxazole core and its subsequent incorporation into the larger molecular framework. 2-Iodooxazole-4-carboxamide represents a strategic precursor for such syntheses, where the iodo-substituent provides a reactive site for key bond-forming events late in a synthetic sequence.

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forging C-C bonds, and the presence of an iodo group on the oxazole ring is ideal for these transformations. researchgate.netsemanticscholar.org In the context of total synthesis, a fragment coupling strategy is often employed, where complex molecular segments are synthesized independently and then joined together. A 2-iodooxazole (B2367723) derivative can act as a lynchpin in such a strategy.